molecular formula C12H16BrNO B13028991 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine

Cat. No.: B13028991
M. Wt: 270.17 g/mol
InChI Key: SDZVULRJQSMSSH-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine typically involves the reaction of 3-methylazetidine with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized species.

    Reduction Reactions: Formation of dehalogenated azetidines.

Scientific Research Applications

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxybenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione

Uniqueness

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine is unique due to its azetidine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromine atom and the methoxybenzyl group further enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-1-[(4-methoxyphenyl)methyl]-3-methylazetidine

InChI

InChI=1S/C12H16BrNO/c1-12(13)8-14(9-12)7-10-3-5-11(15-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

SDZVULRJQSMSSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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